![molecular formula C10H12O3S2 B13560624 Thietan-3-yl 4-methylbenzenesulfonate](/img/structure/B13560624.png)
Thietan-3-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O3S2. It is a four-membered thiaheterocycle, which means it contains a sulfur atom within a ring structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the preparation of various sulfur-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzenesulfonate can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-haloalkan-1-ols or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are used to synthesize thietanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thietan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thietane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom in the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thietan-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thietan-3-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a versatile building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Thiiranes: These are three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of nitrogen-containing compounds.
Uniqueness: Thietan-3-yl 4-methylbenzenesulfonate is unique due to its four-membered ring structure, which provides distinct reactivity compared to its three-membered counterparts. The presence of the sulfonate group also enhances its solubility and reactivity in various chemical environments .
Eigenschaften
Molekularformel |
C10H12O3S2 |
---|---|
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
thietan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O3S2/c1-8-2-4-10(5-3-8)15(11,12)13-9-6-14-7-9/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
LJXNAKQXIUYCAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.